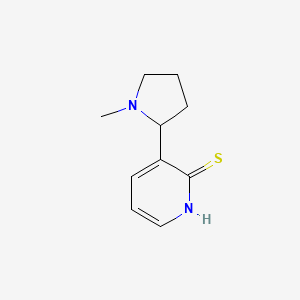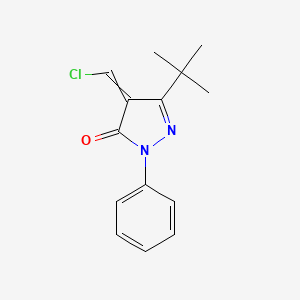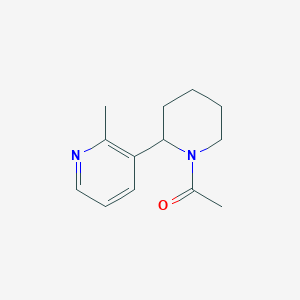![molecular formula C12H15Cl2NO4S B11816173 (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid is a chemical compound characterized by its unique structure, which includes a sulfonylamino group attached to a dichlorophenyl ring and a methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid typically involves several steps. One common method starts with the preparation of the dichlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino intermediate. This intermediate is subsequently coupled with a methylpentanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dichlorophenyl ring enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid: shares structural similarities with other sulfonylamino compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15Cl2NO4S |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17)/t10-/m0/s1 |
Clé InChI |
ZGTSGKVKLXVHQP-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
SMILES canonique |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)





![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)

![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)
